
(2-n-Butyloxy-5-methylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-n-butyloxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions. It is a solution of the compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-n-butyloxy-5-methylphenyl)zinc bromide typically involves the reaction of (2-n-butyloxy-5-methylphenyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−n−butyloxy−5−methylphenyl)Br+Zn→(2−n−butyloxy−5−methylphenyl)ZnBr
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity. The compound is then dissolved in THF to achieve the desired concentration of 0.50 M.
Analyse Des Réactions Chimiques
Types of Reactions: (2-n-butyloxy-5-methylphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in a Negishi coupling reaction, the product is typically a biaryl or a substituted alkane.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: It is used in the synthesis of agrochemicals, including pesticides and herbicides.
Fine Chemicals: It is used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (2-n-butyloxy-5-methylphenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions depending on the reaction conditions and the presence of catalysts. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state.
Comparaison Avec Des Composés Similaires
- (2-ethoxy-5-methylphenyl)zinc bromide
- (2,4-diiso-butyloxyphenyl)zinc bromide
- n-butylzinc bromide
Comparison:
- Reactivity: (2-n-butyloxy-5-methylphenyl)zinc bromide is unique in its reactivity due to the presence of the butyloxy group, which can influence the electronic properties of the compound.
- Applications: While similar compounds are used in organic synthesis, this compound is particularly useful in the synthesis of complex molecules due to its specific reactivity profile.
This detailed article provides a comprehensive overview of this compound, 050 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15BrOZn |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-butoxy-4-methylbenzene-6-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-3-4-9-12-11-7-5-10(2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IJLDDSYWQHWLPH-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


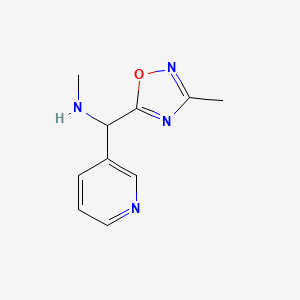
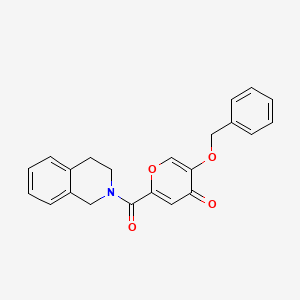

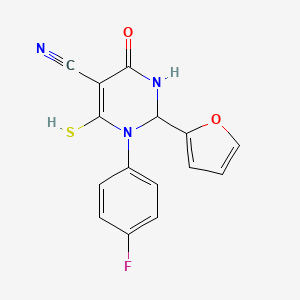
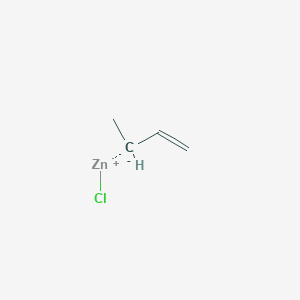
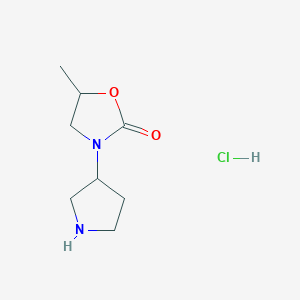
![2-(butan-2-ylsulfanyl)-5-(4-ethylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879326.png)
![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)-4,5-dihydrothiazole](/img/structure/B14879335.png)
![2-[(4,4-dimethyl-1,3-oxazolidin-3-yl)carbonyl]-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14879339.png)
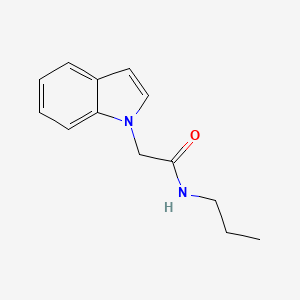
![N-(furan-2-ylmethyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B14879346.png)
![(2Z,5Z)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14879348.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879355.png)
![(2E)-5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14879356.png)
